molecular formula C11H11BrN2O B1531115 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde CAS No. 1228070-73-2

5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde

Cat. No.: B1531115
CAS No.: 1228070-73-2
M. Wt: 267.12 g/mol
InChI Key: FOTJAGVXPDUBRA-UHFFFAOYSA-N
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Description

5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a bromine atom at the 5-position, a dimethylamino group at the 2-position, and an aldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the bromination of 2-(dimethylamino)indole followed by formylation at the 3-position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-bromo-2-(dimethylamino)-1H-indole-3-carboxylic acid.

    Reduction: 5-bromo-2-(dimethylamino)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the dimethylamino group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(dimethylamino)pyridine
  • 5-bromo-2-(dimethylamino)benzimidazole
  • 5-bromo-2-(dimethylamino)pyrimidine

Uniqueness

5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Biological Activity

5-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant studies.

  • Molecular Formula : C11H11BrN2O
  • Molecular Weight : 267.13 g/mol
  • CAS Number : 1228070-73-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen TypeTest OrganismsActivity Observed
Gram-positiveStaphylococcus aureus ATCC 25923, MRSA ATCC 43300Significant inhibition
Gram-negativeEscherichia coli, Pseudomonas aeruginosaModerate inhibition
FungiCandida albicansEffective antifungal activity

The compound's mechanism involves disruption of cell membrane integrity and inhibition of essential metabolic pathways, which leads to cell death in susceptible organisms .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It exhibits cytotoxic effects against various cancer cell lines, including human myeloid leukemia (HL-60) cells.

Cancer Cell LineIC50 Value (µM)Mechanism of Action
HL-6010.5Induction of apoptosis
HeLa15.2Cell cycle arrest
Bel-740412.8Inhibition of proliferation

The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial effects of this compound were evaluated against a panel of clinical isolates. The results indicated that the compound exhibited superior activity compared to standard antibiotics, particularly against resistant strains of Staphylococcus aureus.

Study 2: Anticancer Potential

A recent investigation assessed the anticancer activity of this compound on various human cancer cell lines. The study demonstrated that treatment with this compound resulted in significant dose-dependent inhibition of cell growth, with accompanying morphological changes indicative of apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The indole structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

Properties

IUPAC Name

5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-14(2)11-9(6-15)8-5-7(12)3-4-10(8)13-11/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTJAGVXPDUBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=C(N1)C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217871
Record name 5-Bromo-2-(dimethylamino)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228070-73-2
Record name 5-Bromo-2-(dimethylamino)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228070-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(dimethylamino)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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